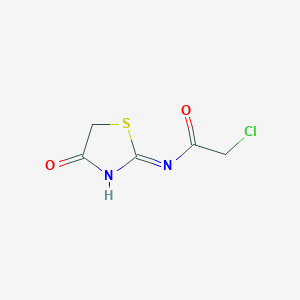

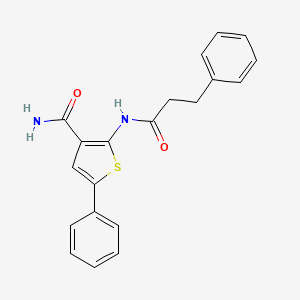

![molecular formula C16H12N4O2S2 B2715863 2-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1040680-60-1](/img/structure/B2715863.png)

2-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one” is a heterocyclic compound with a pyrimidine nucleus. Pyrimidines and their derivatives have been described with a wide range of biological potential, including anticancer, antiviral, antimicrobial, anti-inflammatory, analgesic, antioxidant, and antimalarial activities .

Synthesis Analysis

The synthesis of thioxopyrimidines and their condensed analogs with an exocyclic sulfur atom are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . In many cases, methods of synthesis of such heterocyclic systems are limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thioxopyrimidines and their condensed analogs are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions .科学的研究の応用

Antimicrobial Activity

Researchers have synthesized new derivatives containing the thieno[3,4-d]pyrimidin-4-one moiety, demonstrating promising in vitro antimicrobial activity against a range of bacteria and fungal strains. These compounds were prepared under microwave-assisted and conventional conditions, showcasing their potential as antimicrobial agents (I. H. El Azab & Sh. H. Abdel-Hafez, 2015). Another study highlighted the synthesis of oxadiazole derivatives as new anticandidal agents, showing significant activity against various Candida species, suggesting the potential of these derivatives in treating fungal infections (Z. Kaplancıklı, 2011).

Antioxidant Activity

A series of N-substituted phenyl-5-methyl-6-(5-(4-substituted phenyl)-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidin-4-amine derivatives were synthesized and evaluated for their in vitro antioxidant activity. Compounds exhibited significant radical scavenging activity, indicating their potential as antioxidants (Y Kotaiah et al., 2012).

Antitumor and Cytotoxic Activity

The synthesis of 7-thioxopyrazolo[1,5-f]pyrimidin-2-one derivatives and their evaluation against human liver and breast cancerous cell lines demonstrated cytotoxic activities, suggesting their potential application in cancer therapy (Z. Kökbudak et al., 2020). Additionally, a study on the synthesis and antioxidant activity of 1,3,4-oxadiazole tagged thieno[2,3-d]pyrimidine derivatives further supports the compound's potential in scientific research focused on developing new therapeutic agents (Y Kotaiah et al., 2012).

Novel Synthetic Methods and Chemical Properties

Innovative synthetic approaches have been developed for creating thieno[3,2-d]pyrimidin-4(3H)-ones, including a one-step, catalytic four-component reaction that demonstrates the versatility and economic benefits of synthesizing this class of compounds. Such methodologies pave the way for further exploration of the compound's applications in various fields of scientific research (Taoda Shi et al., 2018).

将来の方向性

The potential of pyrimidine derivatives is still not exhausted. The progress in high-throughput biological screening technologies and a great variety of heterocyclic derivatives provide almost unlimited potential in creating physiologically active molecules . This determines the need to develop new effective methods for their synthesis .

作用機序

Target of Action

The primary target of the compound 2-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one is the Mycobacterium tuberculosis . This compound has shown significant antimycobacterial activity against this bacterium .

Mode of Action

It is known that it exhibits antimycobacterial activity, suggesting that it interacts with the bacterium in a way that inhibits its growth or survival .

Biochemical Pathways

Given its antimycobacterial activity, it likely interferes with essential biochemical processes within the mycobacterium tuberculosis .

Result of Action

The result of the action of 2-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one is the inhibition of the growth or survival of Mycobacterium tuberculosis . This suggests that it has potential as an antitubercular agent .

特性

IUPAC Name |

2-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3H-thieno[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N4O2S2/c1-9-4-2-3-5-10(9)14-18-12(22-20-14)8-24-16-17-11-6-7-23-13(11)15(21)19-16/h2-7H,8H2,1H3,(H,17,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLEAPKWNAGFCTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NOC(=N2)CSC3=NC4=C(C(=O)N3)SC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(Iodomethyl)-5-oxaspiro[2.4]heptan-6-one](/img/structure/B2715785.png)

![5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-sulfinic acid](/img/structure/B2715791.png)

![(Z)-N-cyclohexyl-2-((2-((6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl)thio)acetamide](/img/structure/B2715792.png)

![2-[2-(4-Chlorophenyl)hydrazono]-3-oxo-3-(4-pyridinyl)propanal hydrazone](/img/structure/B2715793.png)

![7-azepan-1-yl-1-butyl-3-[(3,4-dimethylphenyl)sulfonyl]-6-fluoroquinolin-4(1H)-one](/img/structure/B2715794.png)

![7-chloro-3-((pyridin-3-ylmethyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2715795.png)

![7-hydroxy-5-oxo-N-(1-phenylethyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2715800.png)